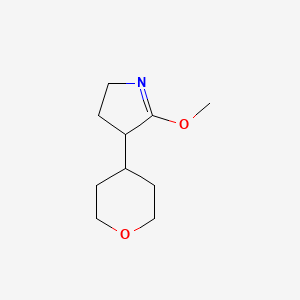
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole (MOP) is a heterocyclic aromatic compound that has been the subject of much scientific research. MOP is an aromatic compound with a six-membered ring structure containing three nitrogen atoms and one oxygen atom. It is a member of the pyrrole family of heterocyclic compounds, which are known for their diverse biological activities. MOP is a versatile compound that has been used in a variety of research applications, including drug design, medical imaging, and materials science. In
科学的研究の応用
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole has been used in a variety of scientific research applications. It has been used in the development of drugs, particularly those that target cancer cells, as it has been found to have anti-tumor properties. Additionally, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole has been used in medical imaging, as it has been found to be a useful contrast agent for Magnetic Resonance Imaging (MRI). Furthermore, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole has been used in materials science, as it has been found to be a useful building block for the synthesis of polymers and other materials.
作用機序
The mechanism of action of 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole is not yet fully understood. It is believed to act on several different molecular targets, including proteins, enzymes, and receptors. It is thought to interact with these molecular targets by binding to them and altering their function. Additionally, it is believed to interact with DNA, as it has been found to inhibit the activity of certain enzymes involved in DNA replication.
Biochemical and Physiological Effects
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and DNA polymerase. Additionally, it has been found to inhibit the growth of cancer cells, as well as to induce apoptosis in certain types of cancer cells. Furthermore, it has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
実験室実験の利点と制限
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole has several advantages and limitations for lab experiments. One of the major advantages of 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole is its low toxicity, which makes it a safe and effective compound for use in laboratory experiments. Additionally, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole is relatively inexpensive and easy to synthesize, making it an attractive option for researchers. However, one of the major limitations of 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the use of 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole in scientific research. One potential direction is the development of new drugs that utilize 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole as a building block. Additionally, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole could be used in the development of new medical imaging agents and contrast agents. Finally, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole could be used to develop new methods for the diagnosis and treatment of diseases, such as cancer.
合成法
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole can be synthesized by different methods. One of the most common methods is the condensation of an aldehyde and a substituted aniline. This reaction is catalyzed by an acid, such as hydrochloric acid, and yields 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole as a white crystalline solid. Other methods for the synthesis of 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole include the reaction of an aldehyde and a substituted aniline in the presence of a base, such as sodium hydroxide, as well as the reaction of an aldehyde and a substituted aniline in the presence of a Lewis acid, such as boron trifluoride.
特性
IUPAC Name |
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-12-10-9(2-5-11-10)8-3-6-13-7-4-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOVXVRRGZNCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCC1C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)
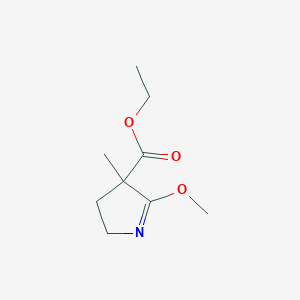
![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)
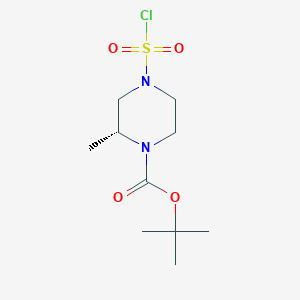

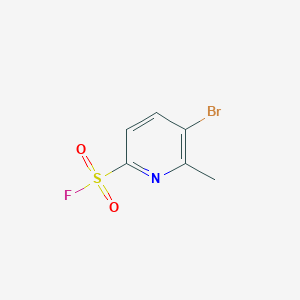
![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)

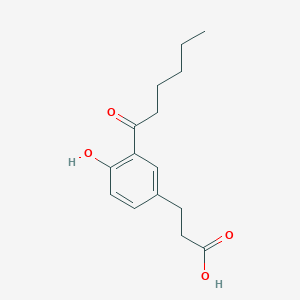
![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)
![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)